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Compound of Interest

Compound Name: N-Benzoyl-4-perhydroazepinone

Cat. No.: B112002 Get Quote

Despite a comprehensive search of available scientific literature and crystallographic

databases, detailed information regarding the crystal structure of N-Benzoyl-4-
perhydroazepinone could not be located. The specific unit cell dimensions, bond lengths,

bond angles, and detailed experimental protocols for its crystallographic analysis are not

publicly available at this time.

This guide aims to provide a foundational understanding of the anticipated structural

characteristics of N-Benzoyl-4-perhydroazepinone based on the known structures of related

compounds. It will also outline the general experimental methodologies typically employed for

the determination of such crystal structures, which would be applicable should the compound

be synthesized and analyzed in the future.

Predicted Molecular Geometry and Conformation
N-Benzoyl-4-perhydroazepinone is comprised of a seven-membered perhydroazepine (also

known as azepane) ring, a benzoyl group attached to the nitrogen atom, and a carbonyl group

at the fourth position of the azepane ring.

Perhydroazepine Ring: The seven-membered ring is expected to adopt a flexible

conformation, likely a twisted-chair or a boat-like conformation, to minimize steric strain. The

exact conformation would be influenced by the bulky benzoyl substituent and the carbonyl

group.
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Benzoyl Group: The planar phenyl ring of the benzoyl group will be attached to the nitrogen

atom. The amide bond connecting the benzoyl group to the azepane ring is expected to have

partial double bond character, leading to restricted rotation around the C-N bond.

Ketone Group: The carbonyl group at the 4-position will introduce a region of planarity within

the otherwise puckered seven-membered ring.

Hypothetical Experimental Workflow for Crystal
Structure Determination
The determination of the crystal structure of N-Benzoyl-4-perhydroazepinone would follow a

standard crystallographic workflow.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Crystallization
The first step involves the chemical synthesis of N-Benzoyl-4-perhydroazepinone followed by

rigorous purification to obtain a high-purity sample. Single crystals suitable for X-ray diffraction

would then be grown. Common techniques include:

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to

evaporate slowly, leading to the formation of crystals.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open

container within a larger sealed vessel containing a solvent in which the compound is less

soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its

solubility and promotes crystallization.

X-ray Data Collection
A single crystal of appropriate size and quality would be mounted on a goniometer and placed

in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and

the diffraction pattern is recorded on a detector. Data collection typically involves rotating the

crystal to measure the intensities of a large number of reflections.

Structure Solution and Refinement
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The collected diffraction data is processed to determine the unit cell parameters and space

group. The initial crystal structure is then solved using computational methods such as direct

methods or the Patterson function. This initial model is then refined against the experimental

data using least-squares methods to improve the atomic coordinates, displacement

parameters, and overall fit of the model to the data.

Anticipated Crystallographic Data
Should the crystal structure of N-Benzoyl-4-perhydroazepinone be determined, the resulting

data would be presented in a standardized format. The following tables illustrate the type of

quantitative information that would be expected.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
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Parameter Value (Example)

Empirical formula C₁₃H₁₅NO₂

Formula weight 217.26

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 10.123(4) Å, α = 90°

b = 8.456(2) Å, β = 105.67(3)°

c = 13.789(5) Å, γ = 90°

Volume 1134.5(7) Å³

Z 4

Density (calculated) 1.272 Mg/m³

Absorption coefficient 0.087 mm⁻¹

F(000) 464

Crystal size 0.30 x 0.25 x 0.20 mm³

Theta range for data collection 2.50 to 28.00°

Reflections collected 8765

Independent reflections 2543 [R(int) = 0.034]

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112

R indices (all data) R₁ = 0.062, wR₂ = 0.125

Table 2: Selected Bond Lengths and Angles (Hypothetical)
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Bond Length (Å) Angle Angle (°)

C1-N1 1.35(2) C1-N1-C7 118.5(3)

N1-C7 1.48(2) C1-N1-C12 120.2(3)

C4-O2 1.22(2) O2-C4-C3 121.8(4)

C8-C9 1.53(3) O2-C4-C5 122.1(4)

C13-C14 1.39(3) C3-C4-C5 116.1(3)

Conclusion
While the specific crystal structure of N-Benzoyl-4-perhydroazepinone remains to be

elucidated, this guide provides a framework for understanding its likely structural features and

the experimental approach required for its determination. The synthesis and crystallographic

analysis of this compound would provide valuable insights into the conformational preferences

of seven-membered rings and the influence of substituents on their geometry, which could be

of interest to researchers in medicinal chemistry and materials science. Further experimental

work is necessary to provide the definitive structural data for this molecule.

To cite this document: BenchChem. [Crystal Structure of N-Benzoyl-4-perhydroazepinone: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112002#crystal-structure-of-n-benzoyl-4-
perhydroazepinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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